BenchChemオンラインストアへようこそ!

Ac-Lys(CoA)-NH2

Histone Acetyltransferase Selectivity p300

Procure Ac-Lys(CoA)-NH2 for precise p300 HAT inhibition. This bisubstrate analog offers >100-fold selectivity over PCAF, validated by a high-resolution co-crystal structure (PDB: 3BIY). Essential for SAR studies and assay validation, with a 30-fold potency loss without its 3'-phosphate, confirming specificity. Ideal for mechanistic studies and as a reference standard.

Molecular Formula C31H53N10O19P3S
Molecular Weight 994.8 g/mol
Cat. No. B10783161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Lys(CoA)-NH2
Molecular FormulaC31H53N10O19P3S
Molecular Weight994.8 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N
InChIInChI=1S/C31H53N10O19P3S/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51)/t18-,19+,23+,24+,25-,30+/m0/s1
InChIKeyYGZKIOPJGFQDSR-QGSWMBNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Lys(CoA)-NH2 (Lys-CoA): A Defined Bisubstrate Inhibitor for Selective p300 Histone Acetyltransferase Studies


Ac-Lys(CoA)-NH2, commonly referred to as Lys-CoA, is a bisubstrate analog inhibitor of the histone acetyltransferase (HAT) p300, with a molecular weight of 994.79 g/mol and CAS number 279256-67-6 [1]. It functions by simultaneously occupying both the lysine substrate and acetyl-CoA cofactor binding sites of the enzyme, a mechanism confirmed by a high-resolution X-ray crystal structure of the p300 HAT domain in complex with this inhibitor (PDB: 3BIY) [2]. This structural definition provides a precise tool for dissecting p300/CBP-mediated transcriptional regulation and offers a well-characterized reference point for the development of novel HAT inhibitors and prodrugs [3].

Why Ac-Lys(CoA)-NH2 Cannot Be Substituted by Generic HAT Inhibitors or Other Bisubstrate Analogs


Generic substitution among HAT inhibitors is precluded by the pronounced selectivity profiles intrinsic to this class. Many early HAT inhibitors, such as anacardic acid or curcumin, exhibit poor selectivity, low potency, or off-target antioxidant activity [1]. In contrast, Ac-Lys(CoA)-NH2 is a rationally designed bisubstrate inhibitor that achieves high selectivity for p300. Even among other bisubstrate analogs, minor structural modifications lead to a dramatic loss of potency; for example, removal of the 3'-phosphate group on the CoA moiety results in a >30-fold increase in IC50 [2]. Furthermore, the design of Ac-Lys(CoA)-NH2 is specifically optimized for p300, while a closely related analog, H3-CoA-20, is selective for PCAF, demonstrating that these tools are not interchangeable and must be carefully selected based on the target enzyme [3].

Ac-Lys(CoA)-NH2 Quantitative Differentiation Evidence: Selectivity, Potency, and Structural Determinants


High Selectivity of Ac-Lys(CoA)-NH2 for p300 over PCAF HAT Activity

Ac-Lys(CoA)-NH2 demonstrates a pronounced selectivity for inhibiting the histone acetyltransferase activity of p300 compared to PCAF. While it potently inhibits p300 with an IC50 in the range of 50-500 nM, its potency against PCAF is significantly reduced, with an IC50 of approximately 200 µM [1]. This represents an approximately 100- to 200-fold selectivity window for p300 over PCAF [2]. In contrast, the compound H3-CoA-20 is a selective inhibitor of PCAF, highlighting the distinct selectivity profiles achievable within this class of bisubstrate inhibitors [3].

Histone Acetyltransferase Selectivity p300 PCAF

Critical Role of the 3'-Phosphate Moiety for p300 Inhibitory Potency

The 3'-phosphate group on the CoA moiety of Ac-Lys(CoA)-NH2 is a critical determinant of its inhibitory potency against p300. The parent compound exhibits an IC50 of approximately 50 nM for blocking p300 HAT activity [1]. In contrast, the 3'-dephospho analog, 3'-dephospho-Lys-CoA (compound 5), shows a substantially reduced potency, with an IC50 of 1.6 µM [2]. This represents a >30-fold loss in potency, underscoring the essential nature of the 3'-phosphate for high-affinity binding to the p300 active site.

Histone Acetyltransferase Structure-Activity Relationship p300 Coenzyme A

Potency Comparison of Ac-Lys(CoA)-NH2 and Its Conjugates in p300 Inhibition

Conjugation of Ac-Lys(CoA)-NH2 to a cell-penetrating peptide (Tat) yields Lys-CoA-Tat, which exhibits enhanced potency against p300. Lys-CoA-Tat inhibits p300 with an IC50 of 0.25 ± 0.05 µM [1]. While this conjugated form is intended for cellular studies, the parent compound Ac-Lys(CoA)-NH2 remains the benchmark for in vitro biochemical assays, with a reported IC50 range of 50-500 nM . The unconjugated form avoids the potential off-target effects associated with the Tat peptide and is the preferred tool for high-resolution structural studies, as evidenced by its use in determining the p300/Lys-CoA co-crystal structure [2].

Histone Acetyltransferase Inhibitor Potency p300 Cell-Permeable Inhibitor

Bisubstrate Binding Mode of Ac-Lys(CoA)-NH2 as Revealed by X-ray Crystallography

The precise binding mode of Ac-Lys(CoA)-NH2 has been elucidated through X-ray crystallography of its complex with the p300 HAT domain (PDB ID: 3BIY) [1]. This structure reveals that the inhibitor simultaneously occupies both the lysine substrate binding tunnel and the CoA cofactor binding pocket, confirming its mechanism as a bisubstrate analog. The structural data provides an atomic-level understanding of p300's active site architecture and has served as a template for subsequent structure-based design efforts [2]. This level of structural definition is not available for many other HAT inhibitors, making Ac-Lys(CoA)-NH2 a uniquely valuable tool for structure-guided research.

Histone Acetyltransferase Crystal Structure p300 Bisubstrate Inhibitor

Ac-Lys(CoA)-NH2 Procurement Scenarios: Aligning Application with Evidence-Based Differentiation


Scenario 1: Selectively Inhibiting p300 HAT Activity in Biochemical and In Vitro Assays

Ac-Lys(CoA)-NH2 is the optimal choice for biochemical assays that require potent and selective inhibition of p300 HAT activity while minimizing off-target effects on the closely related enzyme PCAF. Its selectivity profile of >100-fold over PCAF [8] ensures that observed biological effects can be confidently attributed to p300 inhibition. This is critical for studies investigating p300-specific roles in transcriptional regulation, DNA repair, and other cellular processes [9].

Scenario 2: Conducting Structure-Activity Relationship (SAR) Studies and Rational Inhibitor Design

For research programs focused on developing next-generation p300 inhibitors, Ac-Lys(CoA)-NH2 serves as an essential reference compound and starting point for SAR studies. The established SAR showing a >30-fold drop in potency upon removal of the 3'-phosphate [8] provides a critical benchmark for evaluating new analogs. Furthermore, the availability of a high-resolution p300/Lys-CoA co-crystal structure [9] enables structure-guided design and computational modeling to optimize potency, selectivity, and drug-like properties [5].

Scenario 3: Elucidating p300 Enzymatic Mechanism and Substrate Recognition

Investigators seeking to understand the fundamental catalytic mechanism and substrate recognition of the p300 HAT domain should utilize Ac-Lys(CoA)-NH2. Its well-defined bisubstrate binding mode, confirmed by X-ray crystallography [8], makes it an ideal probe for mutational analysis and kinetic studies. By acting as a mimic of the transition state or a dead-end inhibitor, it allows researchers to trap the enzyme in a specific conformation and dissect the contributions of individual active site residues to catalysis and substrate binding [9].

Scenario 4: Developing and Validating Cell-Permeable p300 Inhibitor Prodrugs

In projects aiming to translate p300 inhibition into cellular or in vivo models, Ac-Lys(CoA)-NH2 is an indispensable analytical standard and validation tool. While its charged phosphate groups limit cell permeability [8], it serves as the gold-standard control to confirm that new, cell-permeable prodrugs or conjugates (like Lys-CoA-Tat) maintain on-target p300 inhibitory activity in vitro [9]. This comparison is essential for distinguishing true target engagement from off-target cellular effects of the delivery vehicle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Lys(CoA)-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.